Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isoxazole ring fused with a triazolopyridine moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, which can be synthesized from propargylic alcohols using iron and palladium-catalyzed systems . The triazolopyridine moiety is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
ethyl 3-(1,2-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIBRVLUDUBRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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